3,3-Dimethyl-5-nitroindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

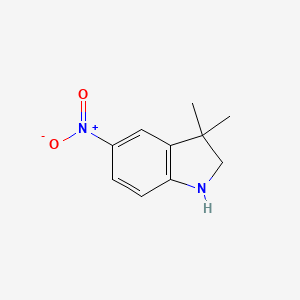

3,3-dimethyl-5-nitro-1,2-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10/h3-5,11H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTLKHUVYJTEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594184 |

Source

|

| Record name | 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848047-43-8 |

Source

|

| Record name | 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3,3-dimethyl-5-nitroindoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented in two primary stages: the construction of the 3,3-dimethylindoline core via a modified Fischer Indole Synthesis, followed by regioselective nitration. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters for successful synthesis and purification.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The gem-dimethyl substitution at the C3 position imparts conformational rigidity and steric hindrance, which can be exploited to fine-tune ligand-receptor interactions. The introduction of a nitro group at the C5 position further enhances the molecule's utility as a versatile intermediate. The electron-withdrawing nature of the nitro group makes it a key functional handle for a variety of chemical transformations, including reduction to the corresponding aniline, which can then be further derivatized. This makes this compound a sought-after precursor for the synthesis of novel therapeutic agents and functional materials.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, which allows for high yields and good control over the final product's purity.

Step 1: Synthesis of the 3,3-Dimethylindoline Core

The initial phase involves the construction of the 3,3-dimethylindoline framework. This is accomplished through a modified Fischer Indole Synthesis, a classic and reliable method for the formation of indole rings.[1][2] The process begins with the acid-catalyzed condensation of phenylhydrazine and isobutyraldehyde to form a phenylhydrazone intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 3,3-dimethyl-2H-indole. Subsequent reduction of the C=N bond of the 2H-indole intermediate furnishes the desired 3,3-dimethylindoline.

Step 2: Regioselective Nitration of 3,3-Dimethylindoline

The second stage of the synthesis is the introduction of the nitro group onto the indoline ring. This is achieved via an electrophilic aromatic substitution reaction. The indoline ring is an activated aromatic system, and the amino group is a strong ortho-, para-director. Consequently, treatment of 3,3-dimethylindoline with a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, leads to the regioselective installation of a nitro group at the C5 position.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,3-Dimethylindoline

Part A: Fischer Indole Synthesis of 3,3-Dimethyl-2H-indole

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which, upon heating in the presence of an acid catalyst, rearranges to form the indole ring.

-

Reaction: Phenylhydrazine + Isobutyraldehyde → 3,3-Dimethyl-2H-indole

-

Catalyst: Glacial Acetic Acid or other Brønsted/Lewis acids.[2]

Mechanism of the Fischer Indole Synthesis:

-

Hydrazone Formation: Phenylhydrazine reacts with isobutyraldehyde in an acidic medium to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

-

Elimination: The cyclic intermediate eliminates a molecule of ammonia to afford the final 3,3-dimethyl-2H-indole product.

Caption: Fischer Indole Synthesis of 3,3-Dimethyl-2H-indole.

Part B: Reduction of 3,3-Dimethyl-2H-indole to 3,3-Dimethylindoline

The 2H-indole intermediate is then reduced to the corresponding indoline. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice.

-

Reaction: 3,3-Dimethyl-2H-indole + NaBH₄ → 3,3-Dimethylindoline

-

Solvent: Methanol or Ethanol

Experimental Protocol for 3,3-Dimethylindoline Synthesis:

-

To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add isobutyraldehyde (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,3-dimethyl-2H-indole.

-

Dissolve the crude 3,3-dimethyl-2H-indole in methanol and cool the solution in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-dimethylindoline.

Step 2: Nitration of 3,3-Dimethylindoline

The final step is the regioselective nitration of the 3,3-dimethylindoline. The strong activating and ortho-, para-directing effect of the amine group, coupled with the steric hindrance at the C4 and C7 positions, favors the introduction of the nitro group at the C5 position.

-

Reaction: 3,3-Dimethylindoline + HNO₃/H₂SO₄ → this compound

Mechanism of Electrophilic Aromatic Nitration:

-

Formation of the Nitronium Ion: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Electrophilic Attack: The electron-rich indoline ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex.[6]

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Caption: Electrophilic Nitration of 3,3-Dimethylindoline.

Experimental Protocol for this compound Synthesis:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 3,3-dimethylindoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of 3,3-dimethylindoline in sulfuric acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Appearance | Yellow to orange solid |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene protons of the indoline ring, and the gem-dimethyl protons. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. |

| Mass Spectrum | Molecular ion peak (M+) at m/z = 192.09. |

| Purity (HPLC) | >95% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access this valuable building block for a wide range of applications in drug discovery and materials science. The protocols provided herein are intended to serve as a foundation for further optimization and adaptation to specific research needs.

References

- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–76.

- Larsson, A. M., & Sundell, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 20(2), 937–946.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278.

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic substitution at the indole [quimicaorganica.org]

- 3. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-5-nitroindoline

Abstract: 3,3-Dimethyl-5-nitroindoline is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structural features—a bicyclic indoline core, a gem-dimethyl group conferring steric influence, and an electron-withdrawing nitro moiety—make it a versatile intermediate for the development of novel therapeutics and functional materials.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for their determination. The narrative is structured to provide not only technical data but also the scientific rationale behind the characterization, reflecting the critical link between a molecule's physical properties and its functional applications in research and drug development.

Molecular and Structural Properties

The foundation of a compound's behavior lies in its structure. This compound is built upon an indoline scaffold, which is a prevalent motif in many biologically active molecules. The substituents at the 3- and 5-positions critically modulate its electronic and steric characteristics.

Chemical Identity

A clear and unambiguous identification is paramount for any scientific investigation. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole | [1][2] |

| CAS Number | 848047-43-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][4] |

| Molecular Weight | 192.22 g/mol | [2][4] |

| Canonical SMILES | CC1(C)CNC2=CC=C([O-])C=C21 | [2] |

| InChI Key | LXTLKHUVYJTEDP-UHFFFAOYSA-N | [2][4] |

Structural Features and Their Implications

The molecule's functionality is dictated by the interplay of its three primary structural components:

-

Indoline Core: The fused benzene and pyrrolidine rings create a rigid, bicyclic system. The secondary amine (N-H) in the pyrrolidine ring is a key site of basicity and a handle for further synthetic modification.[5]

-

Gem-Dimethyl Group (C3): The two methyl groups at the C3 position introduce significant steric bulk. This feature can influence the molecule's reactivity by shielding adjacent positions and can impact how the molecule binds to biological targets by dictating its preferred conformation.[1]

-

Nitro Group (C5): The strongly electron-withdrawing nitro group (-NO₂) significantly influences the molecule's electronic properties. It deactivates the aromatic ring towards electrophilic substitution and is responsible for the compound's characteristic yellow-to-orange color.[1] In a medicinal chemistry context, this group can act as a hydrogen bond acceptor and its reduction provides a synthetic route to the corresponding amine, a common pharmacophore.

Core Physicochemical Properties: Data and Determination

A molecule's journey from a laboratory curiosity to a functional product, such as a drug, is governed by its physicochemical properties. These parameters dictate everything from solubility and stability to bioavailability and formulation.

Physical State and Appearance

This compound is a solid at room temperature, typically appearing as a yellow to orange crystalline material.[1][2][4] The color is a direct result of the nitroaromatic chromophore, which absorbs light in the blue-violet region of the visible spectrum.

Melting Point and Thermal Stability

Importance: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities. Furthermore, thermal stability is essential for determining appropriate storage conditions and assessing potential hazards, as many nitro compounds can be sensitive to heat.[1]

Protocol for Determination: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for determining melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material via sublimation. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid. The integrated area of this peak provides the enthalpy of fusion.

Workflow for DSC Analysis

Solubility Profile

Importance: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. A compound must have adequate solubility in aqueous media to be absorbed in the gastrointestinal tract and in organic solvents for purification and analysis.

Available Data: Qualitative descriptions suggest the nitro group influences solubility, but quantitative data (e.g., in mg/mL or µM) in common aqueous or organic solvents are not published.[1]

Protocol for Determination: Thermodynamic Shake-Flask Method

This method is considered the benchmark for determining thermodynamic solubility and is recommended by regulatory agencies.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity/Basicity (pKa)

Importance: The pKa value represents the pH at which a compound is 50% ionized. For this compound, the basicity of the indoline nitrogen is the most relevant pKa. This value is critical as it dictates the compound's charge state at different physiological pHs, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Available Data: The pKa value for this compound has not been reported.

Protocol for Determination: Potentiometric Titration

This classic technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.

-

Instrument Calibration: Calibrate a pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place the electrode in the sample solution and begin adding a standardized solution of hydrochloric acid (HCl) in small, precise increments.

-

Data Logging: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More accurately, the pKa corresponds to the point of maximum buffer capacity, which can be identified by finding the peak in the first derivative of the titration curve (ΔpH/ΔV).

Workflow for Potentiometric pKa Determination

Sources

- 1. CAS 848047-43-8: this compound | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

3,3-Dimethyl-5-nitroindoline CAS number 848047-43-8

An In-depth Technical Guide to 3,3-Dimethyl-5-nitroindoline (CAS 848047-43-8)

Executive Summary

This compound is a heterocyclic organic compound built upon the indoline scaffold, which is a foundational structure in numerous natural products and pharmacologically active molecules.[1][2] Characterized by a fused benzene and pyrrolidine ring system, this particular derivative is distinguished by two methyl groups at the 3-position and a nitro group at the 5-position.[1] These substitutions impart unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[1] While not an end-product itself, its utility as a building block in the synthesis of targeted therapies for cancer and inflammatory diseases positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, outlines logical synthetic strategies, and explores its emerging applications in modern pharmacology.

Core Molecular Structure and Properties

The foundational structure of this compound is the indoline core, a bicyclic aromatic heterocycle. The key functional groups appended to this core dictate its chemical behavior:

-

Indoline Nucleus : A saturated pyrrolidine ring fused to a benzene ring, providing a rigid, three-dimensional framework. Indoline derivatives are known for a wide range of biological activities, including antibacterial, anticonvulsant, and anti-tumor effects.[2]

-

Gem-Dimethyl Group (C3) : The two methyl groups at the 3-position provide steric bulk, which can influence how the molecule interacts with biological targets and can also prevent epimerization in chiral derivatives.[1] This feature is often strategically incorporated to improve metabolic stability in drug candidates.[3]

-

Nitro Group (C5) : This electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and color (typically yellow to orange).[1] It serves as a key handle for further chemical modification, such as reduction to an amine, which can then be derivatized to build a library of new compounds.[4]

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 848047-43-8 | [1][5][6][7] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][5][6] |

| Molecular Weight | 192.21 g/mol | [5][6][8] |

| IUPAC Name | 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole | [1][7] |

| Synonyms | This compound | [1] |

| Appearance | Solid, typically yellow to orange | [1][5] |

| Purity | Commonly available at ≥97% | [5][7] |

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling.[1] The nitro group can impart sensitivity to heat and shock.[1]

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaled | [7] |

| Precautionary | P260: Do not breathe dust/fume/gas/mist/vapours/sprayP342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor | [7] |

Synthetic Strategies

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, its synthesis can be logically derived from established methods for related indoline structures. The general approach involves the synthesis of the parent 5-nitroindoline core, followed by modifications, or a de novo synthesis incorporating the gem-dimethyl group from the outset.

Foundational Synthesis: The 5-Nitroindoline Core

A common and reliable method to obtain the indoline skeleton is through the reduction of the corresponding indole.[2] The synthesis of 5-nitroindoline from 5-nitroindole serves as a foundational protocol.

Caption: Workflow for the synthesis of 5-nitroindoline.

Experimental Protocol: Synthesis of 5-Nitroindoline from 5-Nitroindole [2]

-

Rationale : This protocol utilizes sodium borohydride in an acidic medium (TFA) to achieve the selective reduction of the C2-C3 double bond of the indole ring without affecting the nitro group. TFA activates the indole system towards reduction.

-

Step-by-Step Methodology :

-

In a suitable reaction vessel (e.g., a 250 mL three-necked flask), add 5-nitroindole and trifluoroacetic acid as the solvent.

-

Stir the mixture at room temperature for approximately 10 minutes to ensure complete dissolution and activation.

-

Carefully add a solution of sodium borohydride to the system. An exotherm and the formation of a uniform suspension may be observed.

-

Heat the reaction mixture to 70°C and maintain this temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to below 20°C.

-

Perform an aqueous workup by adding an aqueous solution and extracting the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a mixture of acetone and petroleum ether to yield pure 5-Nitroindoline.[2]

-

Proposed De Novo Synthesis of this compound

A logical approach to synthesize the target molecule directly is via the Fischer indole synthesis, a classic and robust method for forming indoles from a phenylhydrazine and an aldehyde or ketone, followed by reduction.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Protocol:

-

Rationale : This pathway constructs the core ring system with the required substituents already in place. The Fischer indole synthesis is well-suited for creating the 3,3-disubstituted indole intermediate from readily available starting materials. The subsequent reduction is a standard transformation.

-

Step-by-Step Methodology :

-

Fischer Indole Synthesis : React 4-nitrophenylhydrazine with isobutyraldehyde in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride). The reaction typically involves heating to drive the condensation and subsequent[5][5]-sigmatropic rearrangement to form the indole ring.

-

Workup and Isolation : After the reaction is complete, the mixture is neutralized and the intermediate, 3,3-Dimethyl-5-nitro-3H-indole (or its tautomer), is extracted and purified.

-

Reduction : The isolated indole intermediate is then subjected to reduction under conditions similar to those described in Section 2.1 (e.g., NaBH₄ in TFA) to selectively reduce the C=N bond of the indolenine tautomer, yielding the final this compound product.

-

Final Purification : The final product would be purified using standard techniques such as column chromatography or recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily a synthetic intermediate used to construct more complex molecules with potential therapeutic value.[1] The 5-nitroindoline scaffold is a recurring motif in several areas of modern drug discovery.

Scaffold for Anti-Cancer Agents: G-Quadruplex Binders

A promising strategy in oncology is the targeting of non-canonical DNA structures like G-quadruplexes (G4), which are prevalent in the promoter regions of oncogenes such as c-Myc.

-

Mechanism of Action : Small molecules that bind to and stabilize these G4 structures can act as transcriptional repressors, effectively silencing the oncogene and inhibiting cancer cell proliferation.

-

Relevance : Substituted 5-nitroindole scaffolds have been identified as effective binders of the c-Myc promoter G-quadruplex.[9][10] The nitro group and the indole nitrogen are often critical for binding affinity.[10] The core of this compound provides the essential pharmacophore that can be further elaborated with side chains to optimize this G4 interaction, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[9][10]

Caption: Mechanism of c-Myc repression via G-quadruplex stabilization.

Intermediate for Anti-Inflammatory Drugs

The indoline core is also being explored for the development of novel anti-inflammatory agents. Researchers have synthesized and optimized indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[4] Starting from 5-nitroindoline, various synthetic modifications at the N-1 and C-5 positions (after reduction of the nitro group) have led to potent dual inhibitors.[4] this compound serves as an ideal starting point for such synthetic campaigns, where the nitro group is a precursor to the amine needed for further derivatization.

Potential in Antiviral Research

The 5-nitroindole moiety has been used to create "universal" ribonucleoside analogues.[11] These artificial nucleobases can pair with all four natural bases, primarily through aromatic stacking interactions rather than traditional hydrogen bonding.[11] When incorporated into a viral genome by an RNA-dependent RNA polymerase, they can template subsequent replication rounds incorrectly, leading to an increased mutation rate. This process, termed "error catastrophe," can result in the loss of viral viability.[11] Although research has focused on 5-nitroindole ribonucleosides, the underlying principle highlights the utility of the 5-nitroindole scaffold in designing novel antiviral agents.[11]

Conclusion

This compound (CAS 848047-43-8) is more than a simple chemical; it is a strategically designed building block for medicinal chemistry. Its structure combines the biologically relevant indoline core with a gem-dimethyl group for potential metabolic stability and a versatile nitro group that serves as both an electronic modifier and a synthetic handle. While its direct applications are limited, its true value lies in its role as a precursor to sophisticated molecules targeting complex biological systems, from oncogenic DNA structures to key enzymes in inflammation. For researchers and drug development professionals, this compound represents a valuable starting point for the rational design and synthesis of next-generation therapeutics.

References

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - NIH. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. [Link]

-

3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8 | Chemsrc. [Link]

-

CAS NO. 848047-43-8 | 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole | Catalog EN300-338801 | Arctom. [Link]

-

N-hydroxyethyl-3,3-dimethyl-6-nitroindoline | C12H16N2O3 | CID 137331653 - PubChem. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. [Link]

-

Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates | ACS Omega. [Link]

-

Discovery of 3,3-dimethyl-5-hydroxypipecolic hydroxamate-based inhibitors of aggrecanase and MMP-13 - PubMed. [Link]

Sources

- 1. CAS 848047-43-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Discovery of 3,3-dimethyl-5-hydroxypipecolic hydroxamate-based inhibitors of aggrecanase and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 848047-43-8 | 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole - Moldb [moldb.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Dimethyl-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,3-dimethyl-5-nitroindoline. In the absence of direct crystallographic or extensive spectroscopic data for this specific molecule, this guide synthesizes information from analogous indoline derivatives, established principles of stereochemistry, and computational modeling methodologies. We will explore the influence of the gem-dimethyl group at the C3 position and the nitro group at the C5 position on the geometry and conformational flexibility of the indoline scaffold. This document serves as a foundational resource for researchers interested in the chemical properties and potential applications of this and related molecules in fields such as medicinal chemistry and materials science.

Introduction: The Indoline Scaffold and Its Significance

The indoline scaffold, a bicyclic aromatic heterocyclic organic compound, is a privileged structure in medicinal chemistry and natural product synthesis.[1] It consists of a benzene ring fused to a five-membered nitrogen-containing ring. Indoline derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure and conformational dynamics, which govern their interactions with biological targets.

This compound is a specific derivative of this important scaffold. The presence of two methyl groups at the 3-position and a nitro group at the 5-position imparts unique chemical and physical properties to the molecule.[1] The gem-dimethyl substitution is known to influence the puckering of the five-membered ring, a phenomenon referred to as the Thorpe-Ingold effect, which can impact the overall shape of the molecule.[4] The strongly electron-withdrawing nitro group, on the other hand, significantly alters the electronic distribution of the aromatic ring, which can affect its reactivity and intermolecular interactions.[5] Understanding the interplay of these structural features is crucial for the rational design of novel indoline-based therapeutic agents.

This guide will delve into the predicted molecular geometry, explore the conformational possibilities of the five-membered ring, and outline the experimental and computational approaches that can be employed to validate these predictions.

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by the fusion of a substituted benzene ring with a substituted pyrrolidine ring. The systematic IUPAC name for this compound is 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole.

Key Structural Features

-

Indoline Core: A bicyclic system comprising a benzene ring and a pyrrolidine ring.

-

Gem-Dimethyl Group: Two methyl groups attached to the C3 carbon of the pyrrolidine ring. This substitution introduces a quaternary, non-stereogenic center.

-

Nitro Group: An NO₂ group attached to the C5 position of the benzene ring. This group is a strong resonance and inductive electron-withdrawing group.[5]

Below is a diagram illustrating the fundamental structure and numbering of this compound.

Caption: Conformational interconversion of the indoline ring.

The Role of the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that influences the electronic properties of the benzene ring through resonance and inductive effects. [5]While its direct steric impact on the pyrrolidine ring conformation is minimal due to its distance, it can affect the overall molecular properties such as dipole moment and crystal packing. The planarity of the nitro group with respect to the aromatic ring can be influenced by steric hindrance from adjacent substituents, although in this case, with hydrogens at C4 and C6, it is expected to be nearly coplanar to maximize resonance stabilization.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of this compound.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the reduction of a suitable precursor such as 3,3-dimethyl-5-nitroindolin-2-one or the direct nitration of 3,3-dimethylindoline.

Proposed Synthetic Protocol (based on related syntheses):

-

Nitration of 3,3-Dimethylindoline:

-

Dissolve 3,3-dimethylindoline in a suitable solvent like sulfuric acid.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C).

-

Stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash the solid with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and provide initial insights into the molecular environment of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C-H, NO₂).

-

Experimental Conformational Analysis

-

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of sufficient quality is a prerequisite. The data from X-ray diffraction would provide accurate bond lengths, bond angles, and the preferred conformation in the crystalline form. [6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of protons, which can be used to deduce the preferred conformation in solution. Variable temperature NMR studies can also be used to investigate the dynamics of conformational interconversion. [7]

Computational Modeling

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the molecular structure and conformational landscape.

Computational Workflow:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal and geometry-optimized structure, and Hirshfeld surface analysis of 1-(2-bromoethyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-5-nitroindoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,3-Dimethyl-5-nitroindoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines its known physicochemical properties, and provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents.

Introduction: The Significance of Solubility in Research and Development

This compound is an organic compound featuring an indoline scaffold, a fused bicyclic structure composed of a benzene ring and a pyrrolidine ring.[1] The presence of two methyl groups at the 3-position and a nitro group at the 5-position imparts unique chemical characteristics that influence its reactivity and solubility.[1] This compound often serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1]

Understanding the solubility of this compound is paramount for its effective utilization in various applications. In chemical synthesis, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yield, and purity. In pharmaceutical development, the solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy.[2] Therefore, a thorough understanding and accurate measurement of its solubility are essential for process optimization, formulation development, and ensuring reliable experimental outcomes.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key factors influencing the solubility of this compound include:

-

Polarity: The nitro group (-NO2) is a strong electron-withdrawing group, introducing significant polarity to the molecule. The indoline core itself possesses a degree of polarity due to the nitrogen atom. The dimethyl groups are nonpolar. The overall polarity of the molecule will determine its affinity for solvents of varying polarities.

-

Hydrogen Bonding: The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor. The oxygen atoms of the nitro group can also participate as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility for this compound.[5]

-

Molecular Size and Shape: The relatively rigid and planar structure of the indoline ring system and the presence of the dimethyl groups can influence how effectively solvent molecules can surround and solvate the solute molecule.[4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior and for designing appropriate experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |

| Molecular Weight | 192.22 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 848047-43-8 | [6][7] |

The presence of the nitro group suggests that this compound is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of public quantitative solubility data for this compound, this section provides a robust and reliable experimental protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[8][9] This method is considered the "gold standard" for its accuracy and reproducibility.[2]

The Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[8]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[10] A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.[9]

-

Carefully withdraw the clear supernatant using a pipette. For best results, filter the supernatant through a chemically inert syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles.[8] This step should be performed quickly to minimize temperature fluctuations.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Method Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following validation steps are recommended:

-

Purity of Compound and Solvents: Use high-purity this compound and analytical grade solvents to avoid erroneous results.[10]

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.[4][10]

-

Equilibrium Confirmation: Perform measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau, indicating equilibrium.

-

Analytical Method Validation: The HPLC or UV-Vis method used for quantification should be validated for linearity, accuracy, and precision.

Predictive Framework for Solubility

While experimental determination is the most accurate approach, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Solvent Polarity and Expected Solubility:

Caption: Relationship between solvent polarity and expected solubility.

-

High Polarity Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile): Due to the polar nitro group, this compound is expected to exhibit good solubility in these solvents. Protic solvents like methanol and ethanol can also engage in hydrogen bonding, potentially further enhancing solubility.

-

Medium Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate solubility is anticipated in these solvents.

-

Low Polarity (Nonpolar) Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to have poor solubility in these solvents due to the significant mismatch in polarity.[3]

Conclusion

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a file hosting service. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university website. [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from a university website. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Retrieved from YouTube. [Link]

-

3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8 | Chemsrc. (n.d.). Retrieved from Chemsrc. [Link]

-

N-hydroxyethyl-3,3-dimethyl-6-nitroindoline | C12H16N2O3 | CID 137331653 - PubChem. (n.d.). Retrieved from PubChem. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

-

Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved from Creative Biolabs. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from Lund University Publications. [Link]

-

Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]

-

(PDF) Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - ResearchGate. (2025). Retrieved from ResearchGate. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023). Retrieved from Physical Chemistry Research. [Link]

-

Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - MDPI. (n.d.). Retrieved from MDPI. [Link]

-

Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations - Material Science Research India. (n.d.). Retrieved from Material Science Research India. [Link]

Sources

- 1. CAS 848047-43-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations – Material Science Research India [materialsciencejournal.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

potential biological activity of 3,3-Dimethyl-5-nitroindoline

An Investigational Guide to the Potential Biological Activities of 3,3-Dimethyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. While direct research on this specific molecule is limited, its structural features—namely the indoline scaffold and the nitro functional group—suggest a rich potential for therapeutic applications. Drawing on existing literature for structurally related 5-nitroindole and other nitroaromatic compounds, this document outlines the scientific rationale and detailed experimental protocols for exploring its anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for systematic investigation, from initial in vitro screening to mechanistic studies.

Introduction: The Scientific Premise for Investigating this compound

The discovery of novel therapeutic agents often begins with the exploration of unique chemical scaffolds. This compound presents such an opportunity, combining the privileged indoline core with the electronically versatile nitro group.

The Indoline Scaffold in Medicinal Chemistry

The indoline ring system is a core component of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of the indoline scaffold have been developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The Role of the Nitro Group: A Nexus of Bioactivity

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5] In many instances, the nitro group acts as a "pro-drug" moiety, undergoing enzymatic reduction in biological systems to generate reactive intermediates.[6] This bioreductive activation is a key mechanism for the activity of several established antimicrobial and anticancer drugs.[3][4][5]

This compound: A Molecule of Untapped Potential?

The specific molecule, this compound, remains largely unexplored in the scientific literature. However, its structural similarity to other biologically active 5-nitroindoles and nitroindolines provides a strong rationale for its investigation as a potential therapeutic agent. This guide will explore three primary hypotheses for its biological activity.

Hypothesis 1: Anticancer Activity

A significant body of research points to the anticancer potential of 5-nitroindole derivatives.[7][8][9] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.

Rationale: Extrapolating from 5-Nitroindole Derivatives

Studies on pyrrolidine-substituted 5-nitroindoles have demonstrated their ability to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[7][8] This stabilization downregulates the expression of c-Myc, a key regulator of cell proliferation, and induces cell cycle arrest.[7][8] Furthermore, these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[7][8]

Proposed Mechanism of Action: G-Quadruplex Stabilization and Oxidative Stress

Based on the activity of its analogs, it is hypothesized that this compound may act as an anticancer agent through a dual mechanism:

-

c-Myc Downregulation: The planar nitroindoline core may facilitate binding to and stabilization of the c-Myc promoter G-quadruplex, leading to reduced transcription and translation of the c-Myc protein.

-

Induction of Oxidative Stress: The nitro group may be enzymatically reduced within the tumor microenvironment to generate ROS, pushing cancer cells towards apoptosis.

Caption: Proposed dual mechanism of anticancer activity.

Experimental Workflow for Assessing Anticancer Potential

A systematic, multi-stage approach is recommended to evaluate the anticancer properties of this compound.

Caption: Stepwise workflow for anticancer evaluation.

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

-

Objective: To investigate the proposed mechanisms of action.

-

Protocols:

-

Western Blot for c-Myc: Treat cancer cells with this compound at its IC₅₀ concentration. Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against c-Myc and a loading control (e.g., GAPDH).

-

ROS Detection (DCFDA Assay): Load treated cells with 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, proportional to the amount of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometry.

-

-

Objective: To determine if the compound induces cell cycle arrest.

-

Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Harvest, fix, and stain the cells with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Data Interpretation and Next Steps

The following table summarizes the expected outcomes and their interpretations:

| Assay | Expected Outcome for Active Compound | Interpretation |

| MTT Assay | Low IC₅₀ values in cancer cell lines | Potent cytotoxic activity |

| Western Blot | Decreased c-Myc protein levels | Downregulation of c-Myc expression |

| ROS Detection | Increased fluorescence | Induction of intracellular oxidative stress |

| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G1 or sub-G1) | Induction of cell cycle arrest and/or apoptosis |

Positive results would warrant further investigation, including in vivo studies in animal models of cancer.

Hypothesis 2: Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[3][4][5] Their efficacy often stems from their ability to be selectively activated within microbial cells.

Rationale: The Broad-Spectrum Potential of Nitroaromatics

The antimicrobial activity of nitro compounds is attributed to the reduction of the nitro group by microbial nitroreductases.[6] This process generates cytotoxic radicals that can damage DNA, proteins, and other cellular components, leading to cell death.[5]

Proposed Mechanism of Action: Bioreductive Activation by Nitroreductases

It is hypothesized that this compound can act as a substrate for bacterial and fungal nitroreductases. The resulting nitro radical anion would then cause widespread cellular damage.

Caption: Proposed bioreductive activation pathway.

Experimental Workflow for Assessing Antimicrobial Efficacy

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Objective: To assess the rate at which the compound kills a microbial population.

-

Protocol:

-

Inoculate flasks containing growth medium and the compound at various multiples of its MIC with the test microorganism.

-

At regular time intervals, withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).

-

Plot log₁₀ CFU/mL versus time to visualize the killing kinetics.

-

Data Interpretation and Next Steps

| Assay | Expected Outcome for Active Compound | Interpretation |

| MIC Determination | Low MIC values | Potent antimicrobial activity |

| Time-Kill Assay | Rapid reduction in viable cell count | Bactericidal or fungicidal activity |

If significant antimicrobial activity is observed, further studies could include testing against a broader panel of pathogens, including drug-resistant strains, and evaluating its potential for biofilm inhibition.

Hypothesis 3: Anti-inflammatory Activity

Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[1][2]

Rationale: Indoline-Based Dual 5-LOX/sEH Inhibitors

The synthesis of various indoline derivatives has led to the discovery of potent anti-inflammatory agents.[1][2] 5-nitroindoline itself has been used as a starting material for the synthesis of such compounds.[1][2]

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

This compound may exert anti-inflammatory effects by inhibiting 5-LOX and/or sEH, thereby reducing the production of pro-inflammatory mediators.

Experimental Workflow for Assessing Anti-inflammatory Properties

-

Objective: To determine the inhibitory activity of the compound against 5-LOX and sEH.

-

Protocols:

-

5-LOX Inhibition Assay: Use a commercially available kit to measure the inhibition of 5-LOX activity in the presence of the compound.

-

sEH Inhibition Assay: Utilize a fluorometric assay to measure the hydrolysis of a substrate by recombinant sEH and determine the inhibitory effect of the compound.

-

-

Objective: To assess the compound's ability to reduce the production of inflammatory mediators in a cellular context.

-

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the compound.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Data Interpretation and Next Steps

| Assay | Expected Outcome for Active Compound | Interpretation |

| Enzyme Inhibition | Low IC₅₀ values for 5-LOX and/or sEH | Direct inhibition of key inflammatory enzymes |

| Macrophage Assay | Reduced production of TNF-α and IL-6 | Cellular anti-inflammatory activity |

Positive results would justify further investigation into the in vivo efficacy of this compound in animal models of inflammation.

Synthetic Considerations and Future Directions

This compound can serve as a versatile starting material for the synthesis of a library of derivatives.[1][2] This would enable structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of this chemical class.

Conclusion: A Roadmap for Discovery

While this compound is an understudied molecule, the existing scientific literature on related compounds provides a strong foundation for hypothesizing its potential as a valuable therapeutic agent. The experimental workflows detailed in this guide offer a clear and systematic path for researchers to investigate its anticancer, antimicrobial, and anti-inflammatory properties. The exploration of this molecule could lead to the discovery of novel drug candidates with unique mechanisms of action.

References

-

R. A. Smith, M. A.; Ellis-Davies, G. C. R.; Magee, J. C. Mechanism of the distance-dependent scaling of Schaffer collateral synapses in rat CA1 pyramidal neurons. J. Physiol.2003 , 548, 245. [Link]

-

Kumar, A., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem2021 , 16(10), 1667-1679. [Link]

-

Kumar, A., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed2021 . [Link]

-

Karali, N., et al. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Eur. J. Med. Chem.2002 , 37(11), 929-937. [Link]

-

Olender, D., Żwawiak, J., & Zaprutko, L. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals2018 , 11(2), 54. [Link]

-

Kuznetsov, I. A., et al. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega2023 , 8(9), 8645–8656. [Link]

-

Minassi, A., et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J. Med. Chem.2022 , 65(22), 15086–15113. [Link]

-

Bassyouni, F. A., et al. Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo. J. App. Pharm. Sci.2017 , 7(06), 061-070. [Link]

-

Zhang, H., et al. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules2020 , 25(1), 193. [Link]

-

Szałaj, N., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules2021 , 26(16), 4967. [Link]

-

Noriega, S., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals2022 , 15(6), 709. [Link]

-

Noriega, S., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI2022 . [Link]

-

Noriega, S., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate2022 . [Link]

-

Minassi, A., et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH2022 . [Link]

-

Ghorbani-Vaghei, R., et al. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Sci Rep2023 , 13, 1625. [Link]

-

Kumar, A., et al. Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ResearchGate2022 . [Link]

-

Abdel-Aziz, M., et al. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY2008 . [Link]

-

Inostroza-Rojas, D., et al. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules2024 , 29(20), 4789. [Link]

-

Kumar, A., et al. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate2021 . [Link]

-

Zhang, Y., et al. Antibacterial Activity of Allicin-Inspired Disulfide Derivatives against Xanthomonas axonopodis pv. citri. Molecules2022 , 27(19), 6649. [Link]

-

Ganjare, A. B., et al. Synthesis and antimicrobial activity of 3-cyanamidino-5- glycosylimino-1,2,4-thiadiazolines. Der Pharma Chemica2013 , 5(3), 136-141. [Link]

-

Semantic Scholar. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti‐inflammatory activity. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3-Dimethyl-5-nitroindoline: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the indoline core represents a "privileged scaffold"—a molecular framework that is recurrent in biologically active compounds.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. The subject of this guide, 3,3-Dimethyl-5-nitroindoline, is an embodiment of synthetic versatility. It combines the robust indoline core with two strategically placed functional handles: a secondary amine at the N-1 position and a nitro group at the C-5 position. The gem-dimethyl substitution at C-3 sterically locks the system, preventing oxidation to the corresponding indole and preserving the sp3-hybridized nature of the heterocyclic ring.

This guide serves as a technical deep-dive into the synthetic utility of this compound. We will explore its synthesis, delineate its key reactive sites, and provide validated protocols for its transformation into more complex molecular architectures. The causality behind experimental choices will be emphasized, providing researchers with not just the "how," but the "why," to empower rational design in their own synthetic endeavors.

Core Molecular Profile

This compound is a solid organic compound characterized by an indoline structure fused from a benzene and pyrrole ring.[3] The presence of two methyl groups at the 3-position and an electron-withdrawing nitro group at the 5-position defines its unique chemical properties and reactivity.[3]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂O₂ | [4] |

| Molecular Weight | 192.22 g/mol | [4] |

| CAS Number | 848047-43-8 | [4][5] |

| Appearance | Solid, typically yellow to orange | [3] |

| IUPAC Name | 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole | [3] |

| Canonical SMILES | CC1(C)CNC2=CC=C([O-])C=C21 | [5] |

Synthesis of the Building Block

While several routes to substituted indolines exist, a common and reliable strategy involves the synthesis of the corresponding indole followed by reduction. The Fischer indole synthesis is a classic and powerful method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7]

A plausible and efficient pathway to this compound begins with the Fischer indole synthesis between 4-nitrophenylhydrazine and 3-methyl-2-butanone, followed by the reduction of the resulting indole C=C double bond.

Caption: General Synthetic Pathway to this compound.

The key step in the Fischer synthesis is a[8][8]-sigmatropic rearrangement of the initially formed phenylhydrazone.[9] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid to Lewis acids like zinc chloride.[7] Subsequent reduction of the electron-rich indole double bond can be achieved with various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the target indoline.

The Pillars of Reactivity: A Guide to Functionalization

The synthetic power of this compound stems from its three distinct reactive zones: the nitro group, the indoline nitrogen, and the aromatic ring. This allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular diversity.

Caption: Key Functionalization Zones of the Scaffold.

The Nitro Group: Gateway to Amine Functionality

The nitro group is arguably the most important functional handle on the scaffold. Its primary role is that of a masked amine. The reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic chemistry.[10] This conversion is critical because the resulting aniline is a versatile precursor for a vast array of subsequent reactions.

Causality of Method Selection: The choice of reducing agent is dictated by the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and most efficient method. It is highly effective for both aromatic and aliphatic nitro groups.[11] However, it is non-selective and will also reduce other functionalities like alkenes, alkynes, and can cause dehalogenation.[11]

-

Metal/Acid Reduction (Fe/HCl, SnCl₂, Zn/AcOH): These methods are highly chemoselective for the nitro group and tolerate a wider range of other functionalities.[11][12] Tin(II) chloride (SnCl₂) is particularly mild and effective.[12]

-

Transfer Hydrogenation (Ammonium Formate, Hydrazine): These methods avoid the need for high-pressure hydrogen gas, making them more amenable to standard laboratory setups.

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride dihydrate, a method valued for its mild conditions and high chemoselectivity.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), absolute

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Stir the resulting suspension at room temperature and heat to reflux (approx. 78 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂).

-

Continue to stir until the pH is basic (pH > 8) and the tin salts have precipitated as a white solid.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of EtOH).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude 3,3-Dimethylindolin-5-amine can be purified by column chromatography on silica gel if necessary.